molecular formula C7H11N3O3 B12530082 Cyclo(-Gly-Gln)

Cyclo(-Gly-Gln)

Cat. No.: B12530082
M. Wt: 185.18 g/mol
InChI Key: PWADXPITHGKDSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclo(-Gly-Gln) is a cyclic dipeptide composed of glycine and glutamine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications. Cyclo(-Gly-Gln) is particularly interesting because of its stability and ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclo(-Gly-Gln) can be synthesized through several methods. One common approach involves the cyclization of linear dipeptides. For example, the linear dipeptide Gly-Gln can be cyclized under acidic or basic conditions to form the cyclic dipeptide. The reaction typically involves heating the linear dipeptide in the presence of a dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to promote cyclization.

Industrial Production Methods

Industrial production of Cyclo(-Gly-Gln) often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient and scalable production of cyclic dipeptides. In SPPS, the linear dipeptide is synthesized on a solid support, and cyclization is achieved by cleaving the peptide from the support under cyclization-promoting conditions.

Chemical Reactions Analysis

Types of Reactions

Cyclo(-Gly-Gln) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketopiperazine derivatives.

    Reduction: Reduction reactions can modify the functional groups on the cyclic dipeptide.

    Substitution: Substitution reactions can introduce different functional groups onto the cyclic structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions can be carried out using various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of diketopiperazine derivatives, while substitution reactions can introduce new functional groups onto the cyclic structure.

Scientific Research Applications

Cyclo(-Gly-Gln) has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study peptide cyclization and stability.

    Biology: Cyclo(-Gly-Gln) has been shown to exhibit antimicrobial and anticancer activities, making it a valuable compound for biological research.

    Medicine: Due to its biological activities, Cyclo(-Gly-Gln) is being investigated for potential therapeutic applications, including as an antimicrobial and anticancer agent.

    Industry: The compound is used in the development of new materials and as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Cyclo(-Gly-Gln) involves its interaction with various biological targets. The compound can bind to enzymes and receptors, modulating their activity. For example, Cyclo(-Gly-Gln) has been shown to inhibit certain enzymes involved in bacterial cell wall synthesis, leading to its antimicrobial effects. Additionally, the compound can induce apoptosis in cancer cells by interacting with specific signaling pathways.

Comparison with Similar Compounds

Cyclo(-Gly-Gln) can be compared to other cyclic dipeptides, such as Cyclo(-Gly-Gly) and Cyclo(-Gly-Ala). While these compounds share a similar cyclic structure, Cyclo(-Gly-Gln) is unique due to the presence of the glutamine residue, which imparts distinct biological activities. For example, Cyclo(-Gly-Gln) has been shown to exhibit stronger antimicrobial and anticancer activities compared to Cyclo(-Gly-Gly) and Cyclo(-Gly-Ala).

List of Similar Compounds

  • Cyclo(-Gly-Gly)
  • Cyclo(-Gly-Ala)
  • Cyclo(-Gly-Ser)
  • Cyclo(-Gly-Thr)

Properties

IUPAC Name

3-(3,6-dioxopiperazin-2-yl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O3/c8-5(11)2-1-4-7(13)9-3-6(12)10-4/h4H,1-3H2,(H2,8,11)(H,9,13)(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWADXPITHGKDSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(C(=O)N1)CCC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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